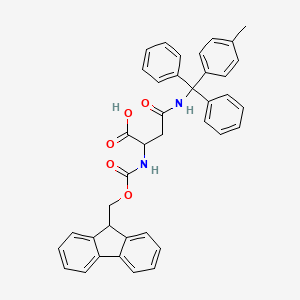

N-Fmoc-N4-(4-methyltrityl)-L-asparagine

Description

Contextualization within Modern Peptide Synthesis Strategies

The synthesis of peptides, essential molecules in biology and medicine, is predominantly carried out using Solid-Phase Peptide Synthesis (SPPS). Among the various SPPS methodologies, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely adopted due to its use of milder reaction conditions compared to older methods. iris-biotech.denih.gov This strategy relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed selectively without affecting others. iris-biotech.deresearchgate.net

The core of the Fmoc/tBu strategy involves:

Temporary Nα-amino group protection: The Fmoc group is used to protect the alpha-amino group of the incoming amino acid. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.denih.gov

Permanent side-chain protection: Reactive amino acid side chains are protected with groups, such as tert-butyl (tBu), that are stable to the basic conditions used for Fmoc removal. These groups are typically cleaved at the end of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

N-Fmoc-N4-(4-methyltrityl)-L-asparagine is a building block designed specifically for seamless integration into this Fmoc/tBu workflow. peptide.com

Fundamental Principles of Protecting Groups in Amino Acid Chemistry

Protecting groups are temporary modifications to reactive functional groups within a molecule that prevent them from participating in unwanted side reactions during a chemical transformation. iris-biotech.depeptide.com In peptide synthesis, which involves the sequential formation of amide (peptide) bonds, the use of protecting groups is indispensable.

The key principles are:

Selective Protection: Only the desired functional group should react. For peptide bond formation, the α-carboxyl group of one amino acid must react specifically with the α-amino group of another. All other reactive moieties, such as those in the amino acid side chains, must be masked or "protected." iris-biotech.de

Orthogonality: This is a critical concept where multiple protecting groups in a molecule can be removed in any order under distinct chemical conditions. iris-biotech.deresearchgate.net In Fmoc-SPPS, the base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups (like tBu and Trityl derivatives), allowing for the iterative deprotection of the N-terminus and coupling of the next amino acid without disturbing the side-chain protection. nih.govresearchgate.net

This compound exemplifies these principles with two key protecting groups: the base-labile Fmoc group on the α-amine and the mildly acid-labile 4-methyltrityl (Mtt) group on the side-chain amide. nih.govchemimpex.com

Historical Development and Evolution of Asparagine Side-Chain Protection

Historically, asparagine (Asn) has been a problematic residue in peptide synthesis. nih.gov Initially, it was often incorporated without side-chain protection. peptide.com However, this approach led to significant challenges that compromised the integrity and yield of the target peptide.

The primary issues encountered with unprotected asparagine were:

Dehydration: During the carboxyl group activation step required for peptide bond formation (especially with carbodiimide (B86325) reagents), the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. nih.govadvancedchemtech.com

Aspartimide Formation: Although more commonly associated with aspartic acid, asparagine-containing sequences can also be susceptible to base-catalyzed cyclization to form an aspartimide intermediate, particularly when followed by specific amino acids like glycine. nih.govnih.goviris-biotech.de This intermediate can then lead to a mixture of by-products, including α- and β-peptides and racemized products. iris-biotech.deiris-biotech.de

To overcome these issues, chemists developed various protecting groups for the side-chain amide nitrogen of asparagine. Early examples included groups like the 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) groups. nih.govjournals.co.za While effective at preventing dehydration, these groups often required strong acid for removal, which could lead to side reactions, such as the alkylation of tryptophan residues. nih.gov

The introduction of the trityl (Trt) group represented a significant advancement. peptide.com The Trt group is sufficiently bulky to prevent side reactions and is readily cleaved by TFA. peptide.comadvancedchemtech.com Building on this, the 4-methyltrityl (Mtt) group was developed as a structural modification of the Trt group. nih.govsemanticscholar.org The addition of a methyl group to one of the phenyl rings increases the acid lability of the group, allowing for more rapid or milder cleavage conditions compared to the parent Trt group. nih.govsemanticscholar.orgnih.gov

Significance of this compound in Addressing Challenges of Unprotected Asparagine in Peptide Synthesis

The use of this compound directly addresses the critical challenges posed by unprotected asparagine in modern Fmoc-SPPS.

Prevention of Dehydration: The bulky Mtt group on the side-chain amide nitrogen effectively prevents the dehydration of the amide to a nitrile during the activation step. advancedchemtech.comjournals.co.za This ensures the correct incorporation of the asparagine residue without the formation of β-cyanoalanine-containing impurities.

Improved Solubility: A practical but significant advantage is the enhanced solubility of the protected derivative. Fmoc-Asn-OH has notoriously poor solubility in common SPPS solvents like DMF, which can complicate synthesis protocols. In contrast, Fmoc-Asn(Mtt)-OH exhibits much better solubility, comparable to other standard Fmoc-amino acids, facilitating easier and more efficient coupling reactions. peptide.com

Orthogonal Deprotection Capability: The Mtt group is highly sensitive to acid. nih.gov While it is completely removed during the final TFA cleavage step, its heightened acid lability compared to other groups like tBu allows for its selective removal on the resin under very mild acidic conditions (e.g., 1% TFA in DCM). nih.gov This "semi-permanent" nature enables advanced synthetic strategies, such as on-resin side-chain modification or the synthesis of branched and cyclic peptides, where specific side chains need to be unmasked while the peptide remains anchored to the solid support and other protecting groups remain intact. iris-biotech.denih.gov

The following table summarizes the comparative acid lability of common trityl-based protecting groups, highlighting the unique position of the Mtt group.

| Protecting Group | Abbreviation | Typical Cleavage Condition for Selective Removal | Relative Acid Lability |

| Trityl | Trt | Not typically removed selectively in presence of tBu | Less Labile |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Intermediate |

| 4-Methoxytrityl | Mmt | 1% TFA in DCM; HOBt in DCM/TFE nih.gov | More Labile |

This table illustrates that the Mtt group provides a crucial level of intermediate acid lability, making this compound a versatile and powerful tool for overcoming the historical difficulties associated with asparagine incorporation in peptide synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc N4 4 Methyltrityl L Asparagine

Strategies for the Introduction of the Nα-Fmoc Protecting Group

The final step in the synthesis of the target compound is the protection of the α-amino group with the Fmoc moiety. This reaction is performed on the N4-(4-methyltrityl)-L-asparagine intermediate, where the side-chain is already protected, thereby directing the Fmoc-ylation exclusively to the α-amine.

The introduction of the Fmoc group is typically accomplished via a nucleophilic substitution reaction between the free α-amino group of N4-(4-methyltrityl)-L-asparagine and an activated Fmoc reagent. The most common reagents for this purpose are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). omizzur.com The reaction is carried out under weakly basic aqueous conditions, which deprotonate the amino group, enhancing its nucleophilicity.

A general procedure involves dissolving the N4-(4-methyltrityl)-L-asparagine intermediate in a mixed solvent system, such as dioxane/water or acetone/water, containing a mild inorganic base like sodium bicarbonate or sodium carbonate. researchgate.net The Fmoc-ylating agent, dissolved in an organic solvent like dioxane, is then added portion-wise to the amino acid solution. The reaction is often initiated at a reduced temperature (e.g., 0-5°C) to control the initial rate and then allowed to warm to room temperature to ensure completion over several hours.

| Parameter | Condition | Source(s) |

| Starting Material | N4-(4-methyltrityl)-L-asparagine | google.com |

| Fmoc-ylating Agent | Fmoc-OSu or Fmoc-Cl | omizzur.com |

| Base | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃) | researchgate.net |

| Solvent System | Dioxane/Water, Acetone/Water, Ethyl Acetate/Water | researchgate.netgoogle.com |

| Temperature | 0°C to Room Temperature | |

| Reaction Time | 12-24 hours | researchgate.net |

This table provides a summary of typical reactants and conditions for the Nα-Fmoc protection step.

Achieving high regioselectivity and yield in the Nα-protection step is paramount. The primary strategy to ensure the Fmoc group attaches exclusively to the α-amino group is the prior protection of the side-chain amide nitrogen, as detailed in section 2.2. With the side-chain already blocked by the bulky Mtt group, the α-amino group is the only primary amine available for reaction.

To optimize the yield and purity, several factors must be controlled:

Choice of Reagent : Fmoc-OSu is often preferred over Fmoc-Cl. While highly reactive, Fmoc-Cl is more susceptible to hydrolysis and can promote the formation of dipeptide impurities. nih.gov Fmoc-OSu offers a more controlled reaction with fewer side products. omizzur.com

pH Control : Maintaining a weakly alkaline pH (around 8.5-9.0) is crucial. A lower pH would result in a significant portion of the amino group being protonated and non-nucleophilic, slowing the reaction. A significantly higher pH could lead to the hydrolysis of the Fmoc reagent or potential side reactions.

Temperature Management : Starting the reaction at a lower temperature minimizes potential side reactions and the formation of by-products before gradually warming to room temperature to drive the reaction to completion.

Stoichiometry : Using a slight excess of the Fmoc-ylating agent can help ensure the complete conversion of the starting material. However, a large excess should be avoided to simplify purification.

By carefully controlling these parameters, the formation of impurities is minimized, leading to a higher yield of the desired N-Fmoc-N4-(4-methyltrityl)-L-asparagine.

Strategies for the Introduction of the Nγ-(4-Methyltrityl) Side-Chain Protecting Group

The introduction of the Mtt group to the side-chain amide of asparagine is a key step that precedes Nα-Fmoc protection. The Mtt group is chosen for its acid lability, which is orthogonal to the base-labile Fmoc group, and for its ability to prevent side reactions like dehydration of the amide to a nitrile during peptide synthesis. peptide.comnih.gov The 4-methyl substituent on the trityl group increases its acid lability compared to the unsubstituted trityl (Trt) group, allowing for faster cleavage under milder acidic conditions. nih.govgoogle.com

The protection of the asparagine side-chain amide with a trityl-type group proceeds through an SN1-type mechanism. acs.orgacs.org The reaction is typically catalyzed by a strong acid.

The key steps of the mechanism are:

Carbocation Formation : In the presence of a strong acid (e.g., sulfuric acid) or a Lewis acid, the hydroxyl group of 4-methyltrityl alcohol (or the chloride of 4-methyltrityl chloride) is protonated. acs.orgresearchgate.net This intermediate readily loses a molecule of water (or HCl), forming a highly stable tertiary carbocation (the 4-methyltrityl cation). acs.org The resonance stabilization provided by the three phenyl rings, enhanced by the electron-donating methyl group, is the driving force for its formation.

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the asparagine side-chain amide acts as a nucleophile, attacking the electrophilic 4-methyltrityl carbocation. acs.org

Deprotonation : A final deprotonation step yields the Nγ-(4-methyltrityl) protected asparagine derivative.

The stability of the Mtt cation is a defining feature of this mechanism, allowing the reaction to proceed efficiently under acidic conditions.

To achieve selective protection of the side-chain amide nitrogen (Nγ) over the α-amino nitrogen (Nα), the greater nucleophilicity of the α-amino group must be addressed. A common strategy involves the temporary protection of the α-amino group with a group that can be removed without affecting the side-chain amide. The benzyloxycarbonyl (Z) group is often used for this purpose.

A representative synthetic sequence is as follows:

Nα-Protection : L-asparagine is first reacted with a reagent like benzyl (B1604629) chloroformate to yield Nα-Z-L-asparagine.

Nγ-Methyltritylation : The Nα-Z-L-asparagine is then reacted with 4-methyltrityl alcohol in the presence of a dehydrating agent (e.g., acetic anhydride) and an acid catalyst. google.comgoogle.com This reaction selectively targets the side-chain amide.

Nα-Deprotection : The temporary Z-group is removed, typically via hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), to yield N4-(4-methyltrityl)-L-asparagine. chemicalbook.com This deprotection method does not cleave the acid-labile Mtt group.

This multi-step approach ensures that each protecting group is installed at its intended position, leading to the correct intermediate required for the final Fmoc-ylation step.

Purification and Isolation Techniques for the Synthesized Derivative

After the final Nα-Fmoc protection step, the crude this compound must be purified to remove unreacted starting materials, excess Fmoc reagent and its by-products (e.g., N-hydroxysuccinimide), and any side products formed during the reaction.

The typical isolation and purification procedure involves several steps:

Precipitation and Filtration : The reaction mixture is often acidified and/or diluted with water, causing the desired product, which is sparingly soluble in water, to precipitate out of the aqueous-organic solution. The crude solid is then collected by filtration.

Washing : The filtered solid is washed with water to remove inorganic salts and water-soluble impurities. A subsequent wash with a non-polar organic solvent like diethyl ether or hexane (B92381) can remove non-polar by-products.

Recrystallization/Trituration : The primary method for purification is recrystallization or trituration from a suitable solvent system. A documented procedure for the closely related Fmoc-Asn(Trt)-OH involves heating the crude product in toluene (B28343), followed by cooling to induce crystallization or precipitation of the purified product, which is then filtered and dried. ajpamc.com Other solvent systems, such as mixtures of dichloromethane (B109758), ethyl acetate, and petroleum ether, have also been reported for similar compounds. google.com For Fmoc-amino acids in general, ethanol/water mixtures can also be effective for recrystallization. google.com

The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Advanced Chromatographic Purification Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of this compound. Specifically, Reversed-Phase HPLC (RP-HPLC) is widely employed. rsc.orgnih.gov This technique separates compounds based on their hydrophobicity, which is well-suited for Fmoc-protected amino acids that possess significant nonpolar character from the Fmoc and Mtt groups.

For analytical purposes, Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to traditional HPLC. rsc.org A typical UHPLC system for purity determination might employ a C18 column with a binary solvent system, such as water and acetonitrile, containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. rsc.org

| Parameter | Example UHPLC Conditions for Analysis |

| Column | Agilent Zorbax 300SB-C18 (2.1 mm × 150 mm, 5.0 µm) |

| Solvent A | 5% Acetonitrile in 95% Water + 0.1% TFA |

| Solvent B | 95% Acetonitrile in 5% Water + 0.1% TFA |

| Gradient | Linear gradient of 0–100% Solvent B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 214 nm |

| This table is based on a representative method for analyzing peptides and protected amino acids. rsc.org |

Given that this compound is a chiral molecule, methods for separating enantiomeric impurities are crucial. Chiral stationary phases (CSPs) based on quinine (B1679958) derivatives, such as quinine-based zwitterionic (ZWIX) and anion-exchanger (AX) types, have proven effective for the enantioseparation of various Nα-Fmoc proteinogenic amino acids. nih.gov These separations can be performed under both hydro-organic liquid chromatography and subcritical fluid chromatography (SFC) conditions, with the anion-exchanger columns generally providing higher selectivity. nih.gov

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a powerful and scalable technique for purifying Fmoc-amino acids, effectively removing by-products from the synthesis, such as dipeptides and free amino acids. sigmaaldrich.comajpamc.com A common method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out of the solution.

A specific protocol for the closely related compound, N-Fmoc-N4-trityl-L-asparagine, involves using toluene as the recrystallization solvent. ajpamc.comajpamc.com This procedure can be adapted for the 4-methyltrityl derivative. The crude material is suspended in toluene, heated to facilitate dissolution or suspension, maintained at an elevated temperature, and then cooled to induce crystallization. The purified product is then collected by filtration. ajpamc.comajpamc.com An alternative system for other Fmoc-amino acids utilizes an ethanol-water mixture, where the crude product is dissolved in the heated solvent system and then crystallized by cooling to a lower temperature (e.g., 12-16 °C). google.com

| Step | Recrystallization Protocol Example |

| 1. Charging | Charge the crude this compound into a flask with Toluene (e.g., 600 mL for 100g). ajpamc.comajpamc.com |

| 2. Heating | Raise the temperature of the mixture to approximately 50°C. ajpamc.comajpamc.com |

| 3. Stirring | Stir and maintain the temperature for about 1 hour. ajpamc.comajpamc.com |

| 4. Cooling | Cool the mixture down to 30±5°C. ajpamc.comajpamc.com |

| 5. Crystallization | Continue stirring for approximately 2 hours to allow for complete crystallization. ajpamc.comajpamc.com |

| 6. Isolation | Filter the crystalline solid and wash with fresh Toluene. ajpamc.comajpamc.com |

| 7. Drying | Dry the collected product under a vacuum at 50°C. ajpamc.comajpamc.com |

| This table is based on a protocol for the similar compound Fmoc-Asn(Trt)-OH. ajpamc.comajpamc.com |

Analytical Verification of Synthetic Intermediates and Final Product Integrity

A suite of analytical techniques is employed to confirm the chemical identity and purity of this compound. The combination of chromatographic and spectroscopic methods provides a comprehensive assessment of the final product.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of reactions and for preliminary purity assessment. A purity of ≥98% by TLC is often reported for this compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Commercial suppliers of high-purity this compound often guarantee a purity of ≥99.0% by HPLC. sigmaaldrich.commerckmillipore.com Optimized HPLC methods are critical to separate and quantify closely related impurities that may arise during synthesis. merckmillipore.com

Spectroscopic Methods:

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (Molecular Formula: C39H34N2O5), the expected molecular weight is approximately 610.7 g/mol . peptide.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon framework. The spectra would be expected to show characteristic signals for the protons and carbons of the fluorenyl (Fmoc), 4-methyltrityl, and asparagine moieties. rsc.orgresearchgate.netntu.edu.sg

Other Methods:

Acidimetric Titration: This method can be used to determine the purity of the acidic compound, with expected purities of ≥98.0%. sigmaaldrich.com

Optical Rotation: As a chiral molecule, its optical purity is confirmed by measuring its specific rotation. chemimpex.com

| Analytical Technique | Purpose | Typical Specification/Observation |

| HPLC | Quantitative Purity Assessment | ≥99.0% sigmaaldrich.com |

| TLC | Qualitative Purity Check | ≥98% sigmaaldrich.com |

| Mass Spectrometry | Molecular Weight Confirmation | Expected m/z for [M+H]⁺, [M+Na]⁺, etc. rsc.org |

| NMR Spectroscopy | Structural Verification | Characteristic shifts for Fmoc, Mtt, and Asn protons/carbons. rsc.orgntu.edu.sg |

| Optical Rotation | Enantiomeric Purity | Specific rotation value (e.g., [a]D20). chemimpex.com |

| Acidimetric Titration | Purity Assay | ≥98.0% sigmaaldrich.com |

| This table summarizes common analytical methods and specifications for high-purity Fmoc-amino acids. |

Mechanistic and Comparative Analysis of Protecting Group Chemistry in Peptide Synthesis

Role of the Nα-Fmoc Group in Transient Amino Protection

The Fmoc group is the cornerstone of one of the two major strategies in SPPS. nih.gov It serves as a temporary shield for the Nα-amino group of an amino acid, preventing it from reacting during the coupling of the subsequent amino acid in the peptide chain. Its key feature is its lability to basic conditions, which allows for its selective removal at each cycle of peptide elongation without disturbing the acid-labile side-chain protecting groups. peptide.comluxembourg-bio.com

The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like piperidine (B6355638). peptide.comnih.gov

Proton Abstraction: The process begins with the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by the base. nih.govspringernature.com This acidity is a result of the electron-withdrawing nature of the fluorene structure. springernature.com

β-Elimination: The formation of the resulting carbanion leads to a rapid β-elimination reaction. This step releases the free Nα-amino group of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). peptide.comluxembourg-bio.com

The secondary amine used for deprotection, such as piperidine, also serves as a crucial scavenger. It reacts with the dibenzofulvene byproduct to form a stable adduct, preventing the DBF from undergoing deleterious side reactions with the newly deprotected amine of the growing peptide chain. peptide.comnih.gov This entire process is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

Kinetic studies are often performed by monitoring the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. Research has shown that using a 20% piperidine solution in DMF typically ensures complete Fmoc removal within minutes. researchgate.net However, the required time can vary; for instance, deprotection from an arginine residue may require at least 10 minutes to be efficient, while for leucine, the process can be effective in as little as 3 minutes. nih.gov

| Piperidine Concentration (% v/v) | Reaction Time (min) | Fmoc Group Elimination (%) |

|---|---|---|

| 1% | 3 | 33.4% |

| 1% | 5 | 49.6% |

| 2% | 1 | 12.9% |

| 2% | 3 | 63.3% |

| 2% | 5 | 87.9% |

| 5% | 3 | >99% |

| 20% | 3 | >99% |

Data derived from kinetic analysis of Fmoc-Val-OH deprotection. researchgate.net

Role of the Nγ-(4-Methyltrityl) Group in Permanent Side-Chain Protection

While the Nα-amino group requires temporary protection, the reactive side chains of certain amino acids need "permanent" protecting groups that remain intact throughout the entire synthesis process. luxembourg-bio.com For asparagine, the Nγ-(4-methyltrityl) group provides this essential protection for the side-chain amide. It is classified as an acid-labile group, meaning it is stable to the basic conditions used for Fmoc removal but can be cleaved at the end of the synthesis using strong acids like trifluoroacetic acid (TFA). researchgate.netsemanticscholar.org

The cleavage of the Mtt group is an acid-catalyzed process. The reaction is initiated by the protonation of the side-chain amide by a strong acid. This facilitates the departure of the Mtt group as a stable 4-methyltrityl carbocation. This cation is stabilized by the resonance delocalization of the positive charge across the three phenyl rings, a stability that is further enhanced by the electron-donating methyl group. researchgate.net

During the cleavage reaction, the formation of the trityl carbonium ion often produces an intense yellow color, which can serve as a visual indicator of the deprotection progress. researchgate.netthermofisher.com These highly reactive carbocations can, however, lead to side reactions, such as the alkylation of sensitive residues like tryptophan. To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) are typically added to the cleavage cocktail to quench the reactive cations. researchgate.net

The trityl group and its derivatives are a family of protecting groups whose acid lability can be fine-tuned by adding substituents to the phenyl rings. The 4-methyltrityl (Mtt) group is a modification of the parent trityl (Trt) group, designed for increased acid sensitivity. semanticscholar.orgnih.gov The electron-donating methyl group on one of the phenyl rings helps to stabilize the carbocation intermediate formed during acid cleavage, thus making the Mtt group more labile (i.e., cleavable under milder acidic conditions) than the unsubstituted Trt group. nih.gov

This difference in lability is a key principle of orthogonal protection strategy in peptide synthesis. The Mtt group can be selectively removed using a very dilute solution of TFA (e.g., 1-2% in dichloromethane) or other mild acidic cocktails, conditions under which other, more robust acid-labile groups (like the tert-butyl group) remain intact. researchgate.netpeptide.com This allows for selective modification of the asparagine side chain while the peptide is still attached to the solid support. The 4-methoxytrityl (Mmt) group, with an even stronger electron-donating methoxy (B1213986) group, is even more acid-labile than Mtt. nih.gov

| Protecting Group | Substituent | Relative Acid Lability | Typical Cleavage Conditions for Selective Removal |

|---|---|---|---|

| Trityl (Trt) | None | Base | Not typically used for selective removal in Fmoc-SPPS |

| 4-Methyltrityl (Mtt) | -CH₃ | More Labile than Trt | 1-2% TFA in DCM researchgate.netpeptide.com |

| 4-Methoxytrityl (Mmt) | -OCH₃ | More Labile than Mtt | e.g., 1% TFA in DCM nih.gov |

This table provides a qualitative comparison of the acid lability of common trityl-based protecting groups.

Impact of Protecting Group Choice on Peptide Coupling Efficiency

The choice of a side-chain protecting group for asparagine has a significant impact on the efficiency and outcome of peptide synthesis. Coupling of unprotected Fmoc-Asn-OH is notoriously problematic due to a major side reaction: the dehydration of the side-chain amide during the carboxyl activation step. nih.govscite.ai This dehydration leads to the formation of a β-cyanoalanine residue in the peptide chain, a significant and hard-to-remove impurity. nih.govscite.ai

Employing a bulky and stable protecting group like Mtt on the side-chain amide physically prevents this dehydration from occurring, thereby ensuring a clean and efficient coupling reaction. nih.gov Studies have shown that side-chain protected asparagine derivatives couple rapidly and without such side reactions, with coupling speeds comparable to other standard Fmoc-amino acids. nih.govscite.ai In contrast, the coupling of unprotected Fmoc-Asn-OH proceeds more slowly and with the risk of nitrile formation. nih.gov

Furthermore, unprotected asparagine and glutamine derivatives often exhibit poor solubility in common SPPS solvents like DMF, which can hinder coupling efficiency. google.com The bulky, hydrophobic Mtt group can improve the solubility of the amino acid derivative, facilitating a more efficient synthesis process. chemimpex.com

Influence of Protecting Groups on the Physicochemical Behavior of Amino Acid Derivatives in Solution

The success of solid-phase peptide synthesis (SPPS) is critically dependent on the solubility and stability of the building blocks, which are typically N-α-Fmoc protected amino acids. The physicochemical properties of these derivatives in solution directly impact reaction kinetics, coupling efficiency, and the purity of the final peptide. For amino acids with functionalized side chains, such as asparagine, the choice of a side-chain protecting group is paramount. The compound N-Fmoc-N4-(4-methyltrityl)-L-asparagine exemplifies the strategic use of protecting groups to overcome inherent challenges associated with the asparagine residue.

The primary function of side-chain protection in asparagine is twofold: to prevent undesirable side reactions, such as dehydration of the amide to a nitrile (β-cyanoalanine) during the activation step, and to enhance the solubility of the amino acid derivative. nbinno.comunibo.it Unprotected N-Fmoc-L-asparagine exhibits notoriously poor solubility in many of the common organic solvents used for SPPS, including N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). advancedchemtech.compeptide.compeptide.com This low solubility can lead to incomplete dissolution, precipitation during the coupling reaction, and consequently, lower yields and deletion sequences in the target peptide. advancedchemtech.com

The introduction of bulky, lipophilic protecting groups on the side-chain amide, such as the trityl (Trt) and its derivative, 4-methyltrityl (Mtt), dramatically alters the physicochemical behavior of the asparagine derivative. The large, hydrophobic nature of the Mtt group in this compound disrupts the intermolecular hydrogen bonding that contributes to the low solubility of the unprotected parent compound. This results in a derivative with significantly improved solubility characteristics.

Research and practical application have shown that trityl-protected Fmoc-asparagine dissolves readily in standard peptide synthesis solvents, a stark contrast to the barely soluble nature of Fmoc-Asn-OH. peptide.compeptide.com While direct quantitative solubility data for the Mtt derivative is not extensively published, its structural similarity to the Trt group allows for the inference of comparable solubility enhancement. peptide.comnih.gov This improved solubility ensures that the amino acid remains in the solution phase throughout the pre-activation and coupling steps, facilitating efficient and complete reactions.

The table below provides a comparative overview of the solubility of different Fmoc-asparagine derivatives in common SPPS solvents, illustrating the profound effect of the side-chain protecting group.

| Compound | Protecting Groups | Solubility in DMF | Solubility in NMP | Reference |

|---|---|---|---|---|

| N-Fmoc-L-asparagine | N-α: Fmoc | Very Low / Barely Soluble | Somewhat Soluble | advancedchemtech.compeptide.compeptide.compeptide.com |

| N-Fmoc-N4-trityl-L-asparagine | N-α: Fmoc, N4: Trityl (Trt) | Readily Soluble | Readily Soluble | nbinno.comadvancedchemtech.compeptide.com |

| This compound | N-α: Fmoc, N4: 4-methyltrityl (Mtt) | Good / Readily Soluble (Inferred) | Good / Readily Soluble (Inferred) | peptide.comnih.gov |

Beyond solubility, the protecting groups can influence the aggregation state of the amino acid derivative and the growing peptide chain. While the Fmoc group itself can sometimes promote aggregation through π-π stacking, the bulky Mtt side-chain group can act as a steric shield, potentially disrupting inter-chain aggregation of the peptide backbone once incorporated. sigmaaldrich.com This is a crucial factor in the synthesis of "difficult sequences," which are prone to forming secondary structures that hinder subsequent acylation and deprotection steps. peptide.com By maintaining the nascent peptide in a more solvated and less aggregated state, derivatives like this compound contribute to higher synthetic success rates.

A key difference between the Mtt and Trt groups lies in their acid lability. The Mtt group is a structural modification of Trt that allows for more rapid cleavage under mildly acidic conditions. nih.gov This is particularly beneficial in cases where the standard Trt group is cleaved sluggishly, such as when the Asn(Trt) residue is located at the N-terminus of the peptide. peptide.comglpbio.com The Mtt group can be removed with dilute trifluoroacetic acid (TFA) solutions (e.g., 1% TFA in dichloromethane), conditions under which other acid-labile protecting groups (like tert-butyl) and the resin linkage remain largely intact. sigmaaldrich.comnih.gov This differential lability provides valuable orthogonality in complex synthetic schemes.

Mitigation of Side Reactions in Fmoc Solid Phase Peptide Synthesis Facilitated by N Fmoc N4 4 Methyltrityl L Asparagine

Prevention of Asparagine Side-Chain Dehydration

A significant challenge encountered during the incorporation of asparagine (Asn) in Fmoc-SPPS is the dehydration of its side-chain amide. This irreversible side reaction leads to the formation of a nitrile, resulting in the incorporation of a β-cyanoalanine residue into the peptide sequence, which is difficult to separate from the desired product.

Mechanistic Pathways of β-Cyanoalanine Formation in Unprotected Asparagine

When utilizing N-Fmoc-L-asparagine without side-chain protection, the carboxyl group activation step is prone to inducing dehydration of the primary amide on the side chain. nih.gov This reaction is particularly prevalent with common carbodiimide-based activators like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or with phosphonium-based coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP). nih.gov

Reduction of Aspartimide Formation and Related Epimerization (General context for Asp and Asn)

Aspartimide formation is one of the most problematic side reactions in Fmoc-SPPS, leading to a mixture of difficult-to-separate impurities. nih.govsigmaaldrich.com This reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs. peptide.comiris-biotech.deresearchgate.net It is catalyzed by the basic conditions used for Fmoc deprotection, typically treatment with piperidine (B6355638). iris-biotech.deiris-biotech.de

The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deiris-biotech.de This cyclic intermediate is highly susceptible to racemization at its α-carbon. sigmaaldrich.comiris-biotech.de Subsequent nucleophilic attack on the aspartimide ring by piperidine or water can occur at either the α- or β-carbonyl. nih.govpeptide.com This ring-opening results in a heterogeneous mixture of by-products, including the desired L-α-aspartyl peptide, the L-β-aspartyl peptide, the D-α-aspartyl peptide, and the D-β-aspartyl peptide, as well as their corresponding piperidide adducts. sigmaaldrich.comiris-biotech.de

While this side reaction is most commonly associated with aspartic acid, the integrity of peptides containing asparagine can also be compromised, particularly in sequences prone to this rearrangement like Asp-Asn. researchgate.net The use of a stable side-chain protecting group on asparagine, such as the Mtt group, helps to ensure the stability and homogeneity of the growing peptide chain, preventing potential complications that could arise from side-chain instability during the numerous base treatment cycles.

Minimization of Tryptophan Alkylation during Acidolytic Cleavage

The final step in SPPS involves the acidolytic cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.commerckmillipore.com This process, however, can lead to the alkylation of sensitive residues, most notably tryptophan (Trp).

Generation of Carbocationic Species from Protecting Groups

During TFA treatment, acid-labile side-chain protecting groups are cleaved, generating highly reactive carbocationic species. merckmillipore.comluxembourg-bio.com For instance, tert-butyl (tBu) based protecting groups (used for Asp, Glu, Ser, Thr, Tyr) generate the t-butyl cation. luxembourg-bio.com Similarly, the cleavage of the 4-methyltrityl (Mtt) group from the side chain of N-Fmoc-N4-(4-methyltrityl)-L-asparagine liberates a stable 4-methyltrityl cation. nih.gov

These carbocations are potent electrophiles that can attack the electron-rich indole (B1671886) ring of tryptophan residues within the peptide sequence. sigmaaldrich.comthermofisher.comnih.gov This alkylation is an irreversible modification that results in a significant impurity, reducing the yield of the desired peptide. researchgate.net

Strategies Involving Scavengers to Counter Alkylation

To prevent the alkylation of tryptophan and other nucleophilic residues like methionine and cysteine, nucleophilic reagents known as scavengers are added to the TFA cleavage cocktail. sigmaaldrich.commerckmillipore.com These scavengers act by efficiently trapping, or "quenching," the reactive carbocations before they can modify the peptide. merckmillipore.com

The choice of scavengers depends on the protecting groups present in the peptide. A variety of scavengers are used to protect sensitive residues from different carbocationic species. sigmaaldrich.comwpmucdn.com

Water : Often included in small percentages to act as a scavenger for t-butyl cations. wpmucdn.com

Triisopropylsilane (B1312306) (TIS) : A very effective scavenger for trityl-type cations (Trt, Mtt) and t-butyl cations. sigmaaldrich.commerckmillipore.com It reduces the carbocation to an inert hydrocarbon.

1,2-Ethanedithiol (EDT) : A common and efficient scavenger, particularly useful for protecting cysteine and methionine residues. merckmillipore.comwpmucdn.com

Thioanisole : Used to prevent alkylation and assist in the cleavage of certain protecting groups, but can sometimes lead to side reactions with tryptophan if not used carefully. wpmucdn.com

Phenol : Provides some protection for tyrosine and tryptophan residues. sigmaaldrich.commerckmillipore.com

The following table summarizes common scavengers and their primary roles in preventing side reactions during cleavage.

| Scavenger | Target Species | Residues Protected |

| Triisopropylsilane (TIS) | Trityl, Mtt, t-butyl cations | Tryptophan, Methionine, Cysteine sigmaaldrich.commerckmillipore.com |

| Water | t-butyl cations | Tryptophan wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | General carbocations | Cysteine, Methionine, Tryptophan merckmillipore.comwpmucdn.com |

| Thioanisole | General carbocations | Tryptophan, Methionine wpmucdn.com |

| Phenol | General carbocations | Tryptophan, Tyrosine sigmaaldrich.commerckmillipore.com |

Enhancement of Peptide Purity and Overall Synthetic Yield

A significant challenge encountered during the incorporation of asparagine in SPPS is the propensity of its side chain amide to undergo dehydration. nbinno.com This dehydration is particularly prevalent during the activation step of the carboxylic acid group, which is necessary for peptide bond formation. The resulting nitrile-containing byproduct, β-cyanoalanine, represents a significant impurity that can be difficult to separate from the desired peptide. nih.gov A study investigating side reactions during the activation of unprotected asparagine in Fmoc-SPPS found varying amounts of β-cyanoalanine in the crude peptide products. However, the use of side-chain protected asparagine derivatives resulted in the formation of a homogeneous peptide, free from this dehydration-related impurity. nih.gov

The 4-methyltrityl (Mtt) group in this compound serves as a bulky and acid-labile protecting group for the side chain amide. This steric hindrance effectively prevents the dehydration of the amide group during the coupling reaction. Consequently, the formation of β-cyanoalanine is suppressed, leading to a cleaner crude product with a higher percentage of the target peptide. nbinno.com

A notable example of achieving high purity in a complex peptide synthesis involves the production of Glucagon, a 29-amino acid peptide. In one reported synthesis, where N-Fmoc-N4-trityl-L-asparagine was utilized, a crude peptide purity of 68.08% was achieved. ajpamc.com This high level of purity for a peptide of this length underscores the effectiveness of side-chain protection in minimizing side reactions and maximizing the yield of the target molecule.

The following table summarizes the impact of using side-chain protected asparagine on the purity of a model peptide synthesized via Fmoc-SPPS, based on findings from relevant research.

| Asparagine Derivative Used in Synthesis | Key Side Reaction Observed | Outcome on Crude Peptide | Reference |

| Fmoc-L-Asn-OH (Unprotected) | Dehydration of side chain amide to form β-cyanoalanine | Presence of significant impurities, heterogeneous product | nih.gov |

| This compound | Side reaction suppressed by Mtt protection | Homogeneous product, significantly higher purity | nih.govadvancedchemtech.com |

The enhanced purity and yield achieved through the use of this compound are critical for the efficient and economical production of peptides, particularly for therapeutic and research applications where high purity is a stringent requirement.

Advanced Applications and Methodologies in Peptide and Bioconjugation Chemistry

Strategic Optimization of Automated Solid-Phase Peptide Synthesis Protocols

In the realm of automated solid-phase peptide synthesis (SPPS), N-Fmoc-N4-(4-methyltrityl)-L-asparagine plays a key role in optimizing synthesis protocols. The use of a side-chain protected asparagine derivative is often necessary to avoid side reactions that can occur with unprotected asparagine during coupling steps. nih.gov The Mtt group offers a robust and reliable protecting group that is compatible with standard Fmoc-based SPPS chemistries. nih.govresearchgate.net

The facile cleavage of the Mtt group under mild conditions allows for its selective removal on-resin, enabling subsequent modifications at the asparagine side chain. This capability is essential for the automated synthesis of peptides with post-translational modifications or for the on-resin cyclization of peptides. The improved solubility of the Mtt-protected asparagine derivative can also help to mitigate aggregation issues that can arise during the synthesis of long or difficult peptide sequences. chemimpex.com

Table 1: Comparison of Protecting Groups for Asparagine Side Chain in Fmoc-SPPS

| Protecting Group | Cleavage Conditions | Orthogonality with Fmoc | Key Advantages | Potential Issues |

| Trityl (Trt) | Mildly acidic (e.g., 1-5% TFA in DCM) | Yes | Good for preventing aspartimide formation | Slower cleavage than Mtt |

| 4-Methyltrityl (Mtt) | Very mildly acidic (e.g., 1% TFA in DCM, HFIP) | Yes | Faster cleavage than Trt, allows for selective deprotection | Can be sensitive to repeated piperidine (B6355638) treatments |

| No Protection | N/A | N/A | Cost-effective for simple peptides | Prone to dehydration and aspartimide formation |

Integration into the Development of Peptide-Based Therapeutics and Biologically Active Peptides

The unique properties of this compound make it a valuable component in the development of peptide-based therapeutics. chemimpex.comchemimpex.com Many biologically active peptides, including hormones and neurotransmitters, contain asparagine residues that are critical for their function. The ability to incorporate a protected asparagine derivative with high fidelity is essential for the synthesis of these therapeutic peptides. myskinrecipes.com

The Mtt group's orthogonality allows for the site-specific modification of the asparagine side chain, which can be used to improve the pharmacokinetic properties of a peptide drug, such as its stability, half-life, and receptor binding affinity. For instance, the attachment of polyethylene (B3416737) glycol (PEG) chains or other moieties to the asparagine side chain can enhance the therapeutic potential of a peptide. chemimpex.com The use of this protected amino acid facilitates the creation of novel drug candidates with potentially improved efficacy and specificity. chemimpex.com

Role in Bioconjugation Strategies for Peptide-Macromolecule Adducts

Bioconjugation, the process of linking a peptide to another molecule, is a powerful tool for creating novel biomaterials and therapeutic agents. This compound plays a significant role in these strategies. chemimpex.comchemimpex.com The selective deprotection of the Mtt group on the asparagine side chain provides a unique chemical handle for the site-specific attachment of various macromolecules, including proteins, carbohydrates, and nanoparticles.

This approach allows for the precise control over the location and stoichiometry of the conjugation, which is crucial for the function of the resulting bioconjugate. For example, a peptide can be conjugated to a carrier protein to enhance its immunogenicity for vaccine development or attached to a fluorescent dye for imaging applications. chemimpex.com

Facilitation of Non-Standard Amino Acid Incorporation into Polypeptides

The incorporation of non-standard amino acids (nsAAs) into polypeptides is a rapidly growing field that enables the creation of proteins with novel functions. nih.govnih.govresearchgate.net While this compound is a derivative of a standard amino acid, its orthogonal protection scheme provides a platform for the introduction of nsAAs.

After selective deprotection of the Mtt group, the exposed side-chain amide can be chemically modified to introduce a non-standard functionality. This "post-translational" modification on the solid support allows for the incorporation of a wide variety of chemical groups that might not be compatible with the conditions of peptide synthesis. This strategy expands the chemical diversity of synthetic peptides and proteins, opening up new avenues for research and development. nih.gov

Contributions to Chemical Biology for Modulating Protein Function and Structure

In the field of chemical biology, synthetic peptides are valuable tools for probing and modulating protein function and structure. This compound contributes to these efforts by enabling the synthesis of modified peptides that can act as specific inhibitors, activators, or probes of protein activity.

The ability to introduce specific modifications at the asparagine side chain allows for the design of peptides that can mimic post-translational modifications found in nature or introduce novel chemical functionalities to study protein-protein interactions. beilstein-journals.org For example, a peptide containing a photo-crosslinkable group attached to the asparagine side chain can be used to identify the binding partners of a target protein.

Emerging Roles in "Click Chemistry" and Bioorthogonal Ligation via Asparagine Derivatives

The strategic incorporation of chemically unique functionalities into peptides and proteins is a cornerstone of modern chemical biology and drug development. Among the most powerful techniques to achieve this are "click chemistry" and bioorthogonal ligation, which enable the precise chemical modification of biomolecules within complex biological environments. wikipedia.orgacs.org Asparagine derivatives, particularly those with sophisticated protecting group strategies like this compound, are emerging as versatile platforms for introducing the necessary chemical handles for these reactions.

"Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and generate only inoffensive byproducts. peptide.com The most prominent example in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. bachem.comjpt.com Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This category includes copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which circumvents the cellular toxicity associated with copper catalysts. jpt.com

The utility of this compound in this context lies in its unique protecting group arrangement. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for its standard use in solid-phase peptide synthesis (SPPS). chemimpex.com Crucially, the 4-methyltrityl (Mtt) group protects the side-chain amide of asparagine. nih.govsemanticscholar.org The Mtt group is labile to mildly acidic conditions, which allows for its selective removal without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups. This selective deprotection is the key step that opens the door for side-chain modification, enabling the introduction of bioorthogonal handles like azides or alkynes.

Once the Mtt group is removed, the exposed side-chain amide can be chemically modified to incorporate a reactive moiety for click chemistry. For instance, it can be coupled with a linker containing an azide (B81097) or an alkyne group. The resulting modified asparagine residue can then be used as a specific site for conjugation. This allows for a variety of advanced applications:

Peptide Cyclization: Peptides containing both an azide- and an alkyne-modified amino acid can be cyclized head-to-tail or side-chain-to-side-chain, often resulting in structures with enhanced stability and biological activity. bachem.com

Bioconjugation: Peptides incorporating a clickable asparagine derivative can be attached to other biomolecules, such as proteins, nucleic acids, or lipids, as well as to surfaces or nanoparticles. bachem.comqyaobio.com This is fundamental for creating targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com

Fluorescent Labeling: A fluorescent dye functionalized with a complementary click handle can be attached to the modified asparagine residue, enabling the tracking and imaging of the peptide in biological systems. peptide.com

The table below summarizes the key features of the protecting groups on this compound that facilitate its use in creating bioorthogonal derivatives.

| Protecting Group | Protected Functionality | Cleavage Condition | Role in Bioorthogonal Modification |

| Fmoc | α-Amine | Mild base (e.g., Piperidine) | Enables standard solid-phase peptide synthesis chain elongation. |

| Mtt | Side-Chain Amide (N4) | Mild acid (e.g., 1% TFA in DCM) | Allows for selective deprotection of the side chain for subsequent functionalization with a bioorthogonal handle. nih.govsemanticscholar.orgpeptide.com |

The workflow for utilizing an asparagine derivative in bioorthogonal ligation is a multi-step process that leverages the principles of orthogonal protection chemistry. The process is outlined in the table below.

| Step | Action | Description |

| 1 | Peptide Synthesis | The peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis, incorporating this compound at the desired position. |

| 2 | Selective Deprotection | The fully assembled, resin-bound peptide is treated with a dilute acid solution to selectively remove the Mtt group from the asparagine side chain, leaving other protecting groups intact. |

| 3 | Side-Chain Functionalization | The newly exposed asparagine side-chain amide is coupled with a molecule containing a bioorthogonal handle (e.g., an azido-acid or an alkyne-amine). |

| 4 | Global Deprotection | All remaining protecting groups are removed, and the peptide is cleaved from the solid support using a strong acid cocktail (e.g., TFA). |

| 5 | Bioorthogonal Ligation | The purified peptide, now containing a clickable handle, is reacted with a complementary molecule (e.g., an alkyne-functionalized drug or an azide-functionalized imaging agent) via a click reaction like CuAAC or SPAAC. jpt.comqyaobio.com |

Analytical and Spectroscopic Characterization of N Fmoc N4 4 Methyltrityl L Asparagine in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of N-Fmoc-N4-(4-methyltrityl)-L-asparagine and for monitoring the efficiency of coupling reactions during peptide synthesis.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound. Suppliers typically specify a purity of ≥98% or ≥99%, as determined by HPLC analysis. nbinno.com This high level of purity is critical to minimize the incorporation of deletion or modified sequences in the final peptide. A typical RP-HPLC method would utilize a C18 column with a gradient elution system involving aqueous trifluoroacetic acid (TFA) and acetonitrile. rsc.org The retention time of the main peak corresponding to the product is used for identification, and the peak area percentage is used to quantify its purity.

Reaction Monitoring: In the context of SPPS, HPLC is employed to monitor the completion of the coupling of the Fmoc-Asn(Mtt)-OH to the resin-bound peptide chain. mdpi.com A small sample of the resin is cleaved, and the resulting mixture is analyzed by HPLC. The disappearance of the starting materials and the appearance of the desired product peak confirm the reaction's progress and completion. This monitoring allows for the optimization of coupling times and reagents, ensuring a high yield of the target peptide. mdpi.com

Table 1: Typical HPLC Purity Specifications for this compound

| Parameter | Specification | Method |

| Purity | ≥99.0% | HPLC (area %) |

| Enantiomeric Purity | ≥99.5% | Chiral HPLC scientificlabs.ie |

Mass Spectrometry (MS) for Molecular Identity Confirmation and Impurity Profiling

Mass spectrometry is a powerful technique used to confirm the molecular identity of this compound and to identify any potential impurities.

Molecular Identity Confirmation: The molecular formula of this compound is C39H34N2O5, corresponding to a molecular weight of approximately 610.7 g/mol . peptide.comchemicalbook.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm this molecular weight. The technique typically reveals the protonated molecular ion [M+H]+, and in some cases, adducts with sodium [M+Na]+ or potassium [M+K]+. rsc.org The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule. mdpi.com

Impurity Profiling: MS, often coupled with liquid chromatography (LC-MS), is instrumental in identifying and characterizing impurities. mdpi.com Potential impurities could include starting materials, by-products from the synthesis of the Fmoc-amino acid, or degradation products. For instance, the loss of the Mtt protecting group or the Fmoc group can be readily detected by MS. This detailed impurity profile is crucial for understanding the stability of the compound and for ensuring the quality of the peptides synthesized using it.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C39H34N2O5 peptide.comchemicalbook.com |

| Molecular Weight | 610.7 g/mol peptide.comchemicalbook.com |

| Common Adducts (ESI-MS) | [M+H]+, [M+Na]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of all structural motifs and to ensure the correct connectivity of the atoms.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the Fmoc, Mtt, and asparagine moieties. The aromatic protons of the Fmoc and Mtt groups typically appear in the downfield region (around 7.0-8.0 ppm). The methyl group of the Mtt group gives a characteristic singlet peak. The protons of the asparagine backbone and side chain appear at specific chemical shifts, and their coupling patterns provide information about their spatial relationships.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide groups, as well as the carbons of the Fmoc and Mtt protecting groups, give rise to distinct signals. The number of signals in the ¹³C NMR spectrum confirms the total number of non-equivalent carbon atoms in the molecule, providing further evidence for its structure.

Chiral Analysis for Enantiomeric Purity Determination

The stereochemical integrity of the amino acid is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Therefore, determining the enantiomeric purity of this compound is a critical quality control step.

Chiral HPLC is the most common method for determining the enantiomeric purity of this compound. This technique uses a chiral stationary phase that can differentiate between the L- and D-enantiomers. The analysis typically shows a major peak for the desired L-enantiomer and, if present, a much smaller peak for the D-enantiomer. The enantiomeric purity is often specified to be ≥99.5%, ensuring that the resulting peptides have the correct stereochemistry. scientificlabs.ieiris-biotech.de

Advanced Spectroscopic Techniques for Detailed Structural Information

In addition to the core techniques of HPLC, MS, and NMR, other spectroscopic methods can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is often used as a quick and simple method for identity confirmation. The IR spectrum of this compound will show characteristic absorption bands for the various functional groups present in the molecule. These include the stretching vibrations of the N-H bonds of the amides, the C=O stretching of the carboxylic acid and amides, and the characteristic bands of the aromatic rings of the Fmoc and Mtt groups. The presence of these key bands confirms the identity of the compound. scientificlabs.ie

Table 3: Summary of Analytical and Spectroscopic Techniques

| Technique | Application | Key Information Provided |

| HPLC | Purity assessment, reaction monitoring | Purity (%), reaction completion |

| Mass Spectrometry | Molecular identity, impurity profiling | Molecular weight, elemental composition, impurity structures |

| NMR Spectroscopy | Structural elucidation | Connectivity of atoms, stereochemistry |

| Chiral Analysis | Enantiomeric purity determination | Ratio of L- to D-enantiomers |

| IR Spectroscopy | Identity confirmation | Presence of key functional groups |

Computational and Theoretical Investigations of N Fmoc N4 4 Methyltrityl L Asparagine

Molecular Modeling and Docking Studies of Protecting Group Interactions

Molecular modeling and docking studies are powerful computational tools to investigate the non-covalent interactions between the protecting groups and the amino acid backbone, as well as with other components of the peptide synthesis milieu, such as the solid support and adjacent amino acid residues.

The bulky trityl-based protecting groups, including Mtt, are known to improve the solubility of protected asparagine derivatives in organic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Molecular modeling can provide insights into the solvation shells around the Fmoc and Mtt groups, explaining this enhanced solubility. The large hydrophobic surface area of these groups likely disrupts the intermolecular hydrogen bonding network of the polar aprotic solvents, leading to better dissolution.

Docking studies can be employed to simulate the approach of a protected amino acid to the growing peptide chain on the solid support. These simulations can help predict potential steric clashes that might hinder coupling efficiency. For N-Fmoc-N4-(4-methyltrityl)-L-asparagine, the large Mtt group can sterically shield the activated carboxyl group, potentially slowing down the coupling reaction. The relative orientation of the Fmoc and Mtt groups, and their flexibility, would be key parameters in such simulations.

Table 1: Key Interactions Investigated by Molecular Modeling

| Interacting Components | Type of Interaction | Computational Method | Potential Impact |

| Fmoc/Mtt groups and solvent molecules | Solvation energy, radial distribution functions | Molecular Dynamics (MD) | Solubility of the protected amino acid |

| Mtt group and adjacent peptide chain | Steric hindrance, van der Waals contacts | Molecular Docking, MD | Coupling efficiency, secondary structure |

| Fmoc group and solid support | Adsorption energy, conformational restriction | Monte Carlo simulations | Accessibility of the N-terminus for deprotection |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and activation energies. For this compound, these calculations can shed light on both the desired reactions (coupling and deprotection) and unwanted side reactions.

One of the primary side reactions involving asparagine is aspartimide formation, which is catalyzed by the basic conditions used for Fmoc deprotection. DFT calculations can model the cyclization reaction leading to the aspartimide intermediate, providing insights into the reaction barrier. Comparing the activation energies for aspartimide formation with and without the Mtt protecting group can quantify the effectiveness of side-chain protection. It is hypothesized that the steric bulk of the Mtt group raises the energy of the transition state for cyclization, thereby reducing the rate of this side reaction.

Another area of investigation is the acid-catalyzed deprotection of the Mtt group. The 4-methyl group on one of the phenyl rings of the trityl group increases its acid lability compared to the parent trityl (Trt) group. Quantum chemical calculations can model the protonation of the amide nitrogen and the subsequent cleavage of the C-N bond, forming a stable 4-methyltrityl cation. These calculations can help to fine-tune the acid concentration required for selective Mtt removal without premature cleavage of other acid-labile protecting groups or the peptide from the resin.

Conformational Analysis and Prediction of Steric Effects in Peptide Chains

The incorporation of a bulky amino acid derivative like this compound can significantly influence the conformation of the growing peptide chain. Conformational analysis using molecular mechanics or molecular dynamics simulations can predict the preferred dihedral angles (phi, psi) of the asparagine residue and the rotameric states of its side chain.

Predicting these steric effects is crucial for designing synthetic strategies for complex peptides. If a particular sequence is prone to aggregation, the introduction of a bulky protecting group could either exacerbate the problem by promoting intermolecular hydrophobic interactions or alleviate it by disrupting regular secondary structures. Computational analysis can provide a rational basis for choosing the appropriate protecting group strategy for "difficult sequences".

Table 2: Predicted Steric Effects of the Mtt Group

| Property | Predicted Effect | Rationale |

| Coupling Rate | Decreased | Steric shielding of the activated carboxyl group. |

| Aggregation | Sequence-dependent | Can either increase hydrophobic interactions or disrupt secondary structure. |

| Local Conformation | Favors extended backbone | Minimization of steric clashes with the bulky Mtt group. |

Development of Predictive Models for Synthesis Efficiency and Side-Reaction Propensity

With the increasing availability of large datasets from automated peptide synthesizers, machine learning and other statistical modeling techniques are emerging as powerful tools for predicting the outcome of peptide synthesis. These models can be trained to identify sequence features and reaction conditions that correlate with high synthesis efficiency and a low propensity for side reactions.

For a specific building block like this compound, a predictive model could be developed by systematically varying the neighboring amino acids and the coupling conditions. The model would learn to predict the likelihood of incomplete coupling or the formation of specific side products, such as those arising from aspartimide formation or premature Mtt deprotection.

Such a model would be invaluable for optimizing synthesis protocols. For example, if the model predicts a high probability of a difficult coupling, the synthetic protocol could be automatically adjusted to include a double coupling step or the use of a more potent activating agent. Similarly, if a high risk of aspartimide formation is predicted, the Fmoc deprotection conditions could be modified to use a weaker base or a shorter reaction time.

Simulation of Solvent Effects on Protecting Group Stability and Reactivity

The choice of solvent can have a profound impact on the stability and reactivity of protecting groups. Molecular dynamics simulations in explicit solvent can provide a detailed picture of the solvent-solute interactions and their effect on chemical processes.

For this compound, simulations can be used to study the stability of the Fmoc and Mtt protecting groups in different solvents commonly used in SPPS, such as DMF, NMP, and dichloromethane (B109758) (DCM). These simulations can reveal how the solvent molecules interact with the protecting groups and how these interactions might facilitate or hinder their cleavage.

For example, the base-catalyzed removal of the Fmoc group proceeds via an E1cB elimination mechanism. Simulations could investigate the role of the solvent in stabilizing the intermediate carbanion and the subsequent dibenzofulvene product. Similarly, for the acid-catalyzed removal of the Mtt group, simulations can model the solvation of the protonated species and the resulting trityl cation, which is crucial for understanding the reaction kinetics. The lability of the Mtt group is known to be sensitive to the solvent composition, with mixtures of trifluoroacetic acid (TFA) in DCM being commonly employed. Computational simulations can help to rationalize the optimal solvent mixture for selective and efficient deprotection.

Future Research Trajectories and Unresolved Challenges

Development of Orthogonal Protecting Group Strategies for Asparagine

The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides, particularly those with branched or cyclic architectures. nih.gov Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. nih.goviris-biotech.de For asparagine, the N4-(4-methyltrityl) group is a key player in such strategies.

The Mtt group is prized for its mild acid lability, allowing for its removal under conditions that leave other acid-sensitive groups, like the tert-butyl (tBu) and Boc (tert-butoxycarbonyl) groups, intact. This selective deprotection is typically achieved using dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This feature is crucial for on-resin side-chain modifications, such as the formation of lactam bridges in cyclic peptides.

Future research in this area is geared towards the development of even more finely tuned orthogonal protecting groups for the asparagine side chain. The goal is to create a broader palette of protecting groups that can be removed under a wider variety of specific, non-overlapping conditions. This would enable the synthesis of increasingly complex and multifunctional peptides.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonality with Fmoc/tBu Strategy |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Yes |

| Trityl | Trt | 1% TFA in DCM, more labile than Mtt | Yes |

| 2-Phenylisopropyl | 2-PhiPr | 1% TFA | Yes, offers protection against aspartimide formation |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Yes |

This table showcases a selection of protecting groups used for the side chains of amino acids, highlighting their deprotection conditions and orthogonality, which are crucial for complex peptide synthesis.

Innovations in Green Chemistry Approaches for Sustainable Synthesis and Deprotection

The pharmaceutical industry is increasingly focused on the principles of green chemistry to minimize the environmental impact of drug manufacturing. rsc.org Peptide synthesis, traditionally a solvent-intensive process, is a key area for such innovations. rsc.orgpeptide.com A significant portion of the waste generated during peptide synthesis, estimated at 80-90%, comes from the extensive washing and purification steps. advancedchemtech.com

Research into greener approaches for the synthesis and deprotection of protected amino acids like N-Fmoc-N4-(4-methyltrityl)-L-asparagine is actively being pursued. Key areas of focus include:

Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally benign alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) is a major goal. rsc.orgpeptide.com

Alternative Deprotection Reagents: Moving away from piperidine (B6355638) for Fmoc deprotection to reagents like 20% 4-methylpiperidine (B120128) (4-MP) can lead to improved product purity and less hazardous waste. advancedchemtech.com

Continuous Flow Synthesis: Continuous flow systems offer precise control over reaction conditions and can lead to higher conversion rates with less waste compared to traditional batch processes. advancedchemtech.com

Integration with Machine Learning and Artificial Intelligence for Peptide Design and Synthesis Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize peptide design and synthesis. frontiersin.orgfrontiersin.org These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and synthetic accessibility of novel peptide sequences. frontiersin.orgnih.gov

For the synthesis of peptides containing this compound, ML algorithms can be trained to:

Predict "Difficult" Sequences: Identify peptide sequences that are prone to aggregation or other synthetic challenges, allowing for proactive optimization of the synthesis strategy. nih.gov

Optimize Reaction Conditions: Predict the optimal coupling reagents, solvents, and reaction times to maximize yield and purity.

Design Novel Peptides: Generate new peptide sequences with desired therapeutic properties, such as enhanced target binding or improved stability. nih.goveurekalert.org

By iterating between computational prediction and experimental validation, researchers can significantly accelerate the discovery and development of new peptide-based drugs. nih.govrdworldonline.com

Expanding the Scope of Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block in the synthesis of a wide range of biologically active peptides. chemimpex.comchemimpex.com Its use facilitates the creation of complex peptide structures for various applications in drug discovery and chemical biology. chemimpex.com

Current and future applications include:

Peptide-Based Therapeutics: The development of new drugs for a variety of diseases, including cancer and metabolic disorders. chemimpex.com

Protein Engineering: The modification of proteins to enhance their stability, activity, or to introduce new functionalities. chemimpex.com

Bioconjugation: The attachment of peptides to other molecules, such as fluorescent dyes or drug delivery vehicles, to create sophisticated diagnostic and therapeutic tools. chemimpex.comchemimpex.com

Neuroscience Research: The synthesis of neuropeptides to investigate neurological functions and explore potential treatments for neurodegenerative diseases. chemimpex.com

The ability to selectively deprotect the asparagine side chain on-resin opens up possibilities for creating peptides with intricate post-translational modifications, further expanding their utility in chemical biology research.

Addressing Scalability and Cost-Effectiveness in Large-Scale Synthesis

Innovations aimed at addressing these challenges include:

Automation and Digitalization of SPPS: Fully automated systems can optimize equipment usage, reduce operating times, and improve process reliability and scalability. bachem.com

Alternative Synthesis Platforms: Technologies like Molecular Hiving™, which aims to reduce the use of hazardous solvents and improve scale-up efficiency, and Chemo-Enzymatic Peptide Synthesis (CEPS), which offers a more sustainable and economical route for producing larger peptides, are being explored. bachem.comresearchgate.net

Improved Purification Techniques: Multi-Column Countercurrent Solvent Gradient Purification (MCSGP) is a scalable and efficient technology that can increase the capacity and sustainability of the purification process. bachem.com

Novel Synthesis Strategies: The development of new synthetic methodologies, such as inverse peptide synthesis using transiently protected amino acids, aims to improve step- and atom-economy, thereby reducing costs and environmental impact. nih.gov